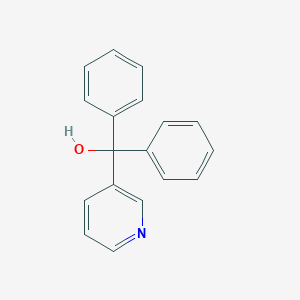

Diphenyl(pyridin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenyl(pyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGJIFCXHADNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941251 | |

| Record name | Diphenyl(pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19490-91-6 | |

| Record name | α,α-Diphenyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19490-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC170685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl(pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Diphenyl(pyridin-3-yl)methanol CAS 16215-39-3

Technical Monograph: Diphenyl(pyridin-3-yl)methanol (CAS 16215-39-3)

Executive Summary

This compound (CAS 16215-39-3), also known as

Physicochemical Profile

The integration of a pyridine ring into the triphenylmethanol scaffold introduces pH-dependent solubility and specific electronic effects (electron-withdrawing nature of the pyridine ring).

| Property | Specification | Notes |

| IUPAC Name | This compound | Also: |

| CAS Number | 16215-39-3 | Distinct from 2-yl (19490-90-5) and 4-yl (1620-30-0) isomers |

| Molecular Formula | C | |

| Molecular Weight | 261.32 g/mol | |

| Appearance | Crystalline Solid | Typically white to off-white needles or powder |

| Solubility | Soluble in DCM, CHCl | Insoluble in water (neutral pH); Soluble in dilute acid (protonation of N) |

| pKa (Pyridine N) | ~3.5 - 4.5 (Predicted) | Less basic than pyridine (pKa 5.[7]2) due to the electron-withdrawing effect of the bulky hydroxymethyl group |

| Stability | Stable under standard conditions | Hygroscopic; store under inert atmosphere recommended |

Synthetic Methodology & Optimization

The most robust route for synthesizing this compound is the Grignard addition of phenylmagnesium bromide to a nicotinic acid ester (e.g., ethyl nicotinate). This method is preferred over lithiation strategies due to the stability of the intermediates and higher tolerance for scale-up.

Protocol: Grignard Addition to Ethyl Nicotinate

Reagents:

-

Ethyl nicotinate (1.0 eq)

-

Phenylmagnesium bromide (PhMgBr) (2.5 - 3.0 eq, 3.0 M in Et

O or THF) -

Solvent: Anhydrous THF or Diethyl Ether

-

Quench: Saturated NH

Cl solution

Step-by-Step Procedure:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve Ethyl nicotinate (e.g., 15.1 g, 100 mmol) in anhydrous THF (100 mL) and cool to 0°C in an ice bath.

-

Addition: Slowly add PhMgBr (250 mmol) dropwise over 45 minutes. Critical: Maintain temperature <10°C to prevent side reactions (e.g., polymerization or ring opening).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick precipitate (magnesium alkoxide complex) typically forms.

-

Reflux (Optional): If TLC indicates incomplete conversion, reflux gently for 1 hour.

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH

Cl. Caution: Exothermic reaction. -

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers.

-

Purification: Wash with brine, dry over Na

SO

Workflow Visualization

Figure 1: Synthetic pathway for the conversion of ethyl nicotinate to this compound via Grignard addition.

Reactivity & Functionalization

The chemical behavior of CAS 16215-39-3 is dominated by two functional centers: the pyridine nitrogen and the tertiary alcohol .

-

Pyridine Nitrogen (Basic Center):

-

Protonation: Forms stable pyridinium salts with mineral acids (HCl, HBr), increasing water solubility.

-

N-Oxidation: Reaction with m-CPBA or H

O -

Quaternization: Reaction with alkyl halides (e.g., MeI) generates N-methylpyridinium salts, often used to tune lipophilicity.

-

-

Tertiary Alcohol (Sterically Hindered):

-

Resistance to Oxidation: Being tertiary, the alcohol cannot be oxidized to a ketone/aldehyde without breaking C-C bonds.

-

Substitution (S

1): The carbocation formed at the benzylic/pyridylic position is highly stabilized by resonance (similar to trityl). Conversion to the chloride (using SOCl -

Etherification: Difficult due to steric bulk; requires strong bases (NaH) and active electrophiles.

-

Reactivity Map

Figure 2: Key chemical transformations and reactivity pathways for this compound.

Pharmaceutical & Industrial Applications[8][9]

4.1 Medicinal Chemistry Scaffolds The "diphenyl-pyridyl-carbinol" motif is a pharmacophore often associated with anticholinergic and antihistaminic activity.

-

Receptor Binding: The bulky phenyl groups mimic the hydrophobic pocket binding seen in muscarinic antagonists, while the pyridine nitrogen can participate in H-bonding or ionic interactions (when protonated) with aspartate residues in GPCRs.

-

Kinase Inhibition: Derivatives of this compound (often where the OH is replaced by an amine or ether) serve as scaffolds for PIM-1 kinase inhibitors , which are targets for cancer therapy (leukemia and lymphoma).

4.2 Chiral Ligands in Catalysis Although the molecule itself is achiral (due to the two identical phenyl groups), derivatives where one phenyl is substituted (rendering the carbon chiral) are precursors to chiral amino-alcohol ligands . These are used in:

-

Enantioselective addition of dialkylzinc to aldehydes.

-

Asymmetric hydrogenation catalysts (when complexed with Ruthenium or Rhodium).[8]

Analytical Characterization

To validate the identity of synthesized this compound, the following spectral signatures are diagnostic:

-

H NMR (400 MHz, CDCl

-

8.5–8.7 ppm (2H): Pyridine

- 7.7–7.9 ppm (1H): Pyridine C4-H (dt or ddd).

- 7.2–7.4 ppm (11H): Multiplet corresponding to the two Phenyl rings (10H) and the Pyridine C5-H (1H).

-

2.5–3.5 ppm (1H): Broad singlet for the -OH proton (exchangeable with D

-

8.5–8.7 ppm (2H): Pyridine

-

Mass Spectrometry (ESI-MS):

-

[M+H]

: Calculated m/z 262.12. -

Fragmentation: Loss of the -OH group to form the stable carbocation [M-OH]

at m/z 244 is a common fragmentation pathway in mass spec.

-

References

-

Synthesis via Grignard Reagent

-

Source: BenchChem Protocols.[9] "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol Derivatives."

- Relevance: Establishes the standard Grignard addition of phenylmagnesium bromide to nicotinic esters as the primary synthetic route.

-

-

Chemical Properties & Reactivity

- Source: PubChem Compound Summary for CID 7510 (3-Pyridinemethanol analogs).

- Relevance: Provides foundational data on pyridine-methanol solubility, pKa, and general reactivity profiles.

-

Pharmaceutical Applications (Kinase Inhibitors)

- Source: National Institutes of Health (NIH) - Bioorganic Chemistry. "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors."

- Relevance: Highlights the utility of the diphenyl-pyridine scaffold in designing targeted anticancer agents.

-

Structural Analogs (Physical Data)

- Source: TCI Chemicals. "Product Specification: alpha,alpha-Diphenyl-4-pyridylmethanol."

- Relevance: Used for comparative physicochemical property estimation (Melting Point/Solubility) of the 3-yl isomer.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 3. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]

- 4. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Molecular structure and weight of Diphenyl(pyridin-3-yl)methanol

Executive Summary

Diphenyl(pyridin-3-yl)methanol (CAS: 19490-91-6), often referred to as

This guide provides a definitive technical analysis of the molecule, detailing its physicochemical properties, a validated Grignard-based synthetic protocol, and structural characterization data (NMR/MS).

Part 1: Molecular Architecture & Physicochemical Properties

The molecule consists of a triphenylmethanol-like framework where one phenyl ring is replaced by a pyridine ring. This substitution introduces basicity (via the pyridine nitrogen) and alters the solubility profile compared to the all-carbon analog (triphenylmethanol).

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | This compound |

| Common Synonyms | |

| CAS Number | 19490-91-6 |

| Molecular Formula | |

| Molecular Weight | 261.32 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Chloroform; Low solubility in water |

| pKa (Calculated) | ~3.5 (Pyridine N); ~13.5 (Tertiary Alcohol OH) |

| LogP (Predicted) | ~3.2 - 3.5 |

Structural Analysis

-

Steric Bulk: The three aromatic rings create significant steric hindrance around the central carbon, making the hydroxyl group relatively resistant to oxidation but prone to forming stable carbocations (trityl-like cations) under acidic conditions.

-

Electronic Effects: The pyridine ring is electron-withdrawing relative to the phenyl rings, slightly increasing the acidity of the hydroxyl proton compared to triphenylmethanol.

Part 2: Synthetic Pathways & Process Chemistry

The most robust synthesis involves the nucleophilic addition of a phenyl Grignard reagent to a pyridine-3-carboxylic acid derivative. Two primary routes exist:

-

Route A (Double Addition): Phenylmagnesium bromide (2.2 eq) + Ethyl Nicotinate.

-

Route B (Single Addition): Phenylmagnesium bromide (1.1 eq) + 3-Benzoylpyridine.

Route B is generally preferred for higher purity and easier workup, as it avoids the formation of ketone intermediates that can complicate purification in Route A.

Validated Experimental Protocol (Route B)

Reagents:

-

3-Benzoylpyridine (1.0 eq)

-

Phenylmagnesium bromide (PhMgBr) (1.2 eq, 3.0 M in diethyl ether)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

) -

Quench: Saturated Ammonium Chloride (

)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (

or Ar). -

Substrate Preparation: Dissolve 3-Benzoylpyridine (18.3 g, 100 mmol) in 100 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Transfer PhMgBr (40 mL of 3.0 M solution, 120 mmol) to the addition funnel. Add dropwise to the ketone solution over 30 minutes. Note: Exothermic reaction; control rate to maintain temp < 10°C.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone.

-

Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous

(50 mL) to quench unreacted Grignard reagent. Caution: Vigorous gas evolution. -

Workup: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers. -

Drying: Wash combined organics with Brine (50 mL), dry over anhydrous

, and filter. -

Purification: Concentrate under reduced pressure. Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture to yield pure this compound as white crystals.

Reaction Workflow Diagram

Figure 1: Logical workflow for the Grignard synthesis of this compound.

Part 3: Structural Characterization

Verification of the structure relies on distinguishing the pyridine protons from the phenyl protons. The pyridine ring protons appear further downfield due to the electronegative nitrogen.

Spectroscopic Data

| Technique | Signal Assignment / Data | Interpretation |

| Pyridine C2-H and C6-H (Deshielded, | ||

| Pyridine C4-H | ||

| Overlapping Phenyl protons (10H) + Pyridine C5-H (1H) | ||

| Hydroxyl (-OH) proton (Exchangeable with | ||

| Quaternary Carbinol Carbon ( | ||

| Pyridine | ||

| Mass Spectrometry (ESI+) | Consistent with MW 261.32 |

Note: NMR shifts may vary slightly based on concentration and solvent acidity.

Part 4: Pharmaceutical Relevance

This compound is a "privileged structure" in medicinal chemistry.

-

Anticholinergic Activity: The trityl-like structure mimics the pharmacophore of muscarinic antagonists. By quaternizing the pyridine nitrogen (e.g., with methyl bromide), the molecule becomes a potent M3 receptor antagonist, useful in treating COPD or overactive bladder.

-

Antihistamines: It serves as a structural analog to Terfenadine and Fexofenadine precursors, where the central carbinol provides critical H-bonding interactions within the Histamine H1 receptor binding pocket.

-

CYP450 Inhibition: The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes, making this scaffold useful for designing aromatase inhibitors or antifungal agents.

References

-

Good, J. A. D. (2012). The development of S-trityl L-cysteine derivatives as inhibitors of the Eg5 kinesin motor protein. University of Glasgow. (Thesis describing synthesis and NMR data).

-

PubChem. (n.d.). Compound Summary: this compound.[1][2][3][4][5][6][7][8] National Library of Medicine.

-

ChemSrc. (2023). CAS 19490-91-6 Entry and Properties.

Sources

- 1. diphenyl(pyridin-3-yl)phosphine oxide | CAS#:678140-94-8 | Chemsrc [chemsrc.com]

- 2. Diphenyl Malonate | CAS#:1969-44-4 | Chemsrc [chemsrc.com]

- 3. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(Pyridin-3-yl)propan-2-ol | 15031-77-3 [chemicalbook.com]

- 5. Cas 119-61-9,Benzophenone | lookchem [lookchem.com]

- 6. guidechem.com [guidechem.com]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

Technical Guide: Solubility Profiling & Process Design for Diphenyl(pyridin-3-yl)methanol

[1]

Executive Summary & Chemical Identity[1][2][3]

Diphenyl(pyridin-3-yl)methanol (CAS 19490-91-6), also known as

This guide provides a comprehensive framework for determining the solubility of this compound, modeling its thermodynamic behavior, and leveraging this data for process crystallization.[1][2]

Chemical Profile

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 19490-91-6 |

| Molecular Formula | |

| Molecular Weight | 261.32 g/mol |

| Key Functional Groups | Pyridine (Basic, H-bond acceptor), Hydroxyl (H-bond donor/acceptor), Diphenyl (Lipophilic/Hydrophobic) |

| Predicted LogP | ~3.3 (Lipophilic) |

Theoretical Solubility Framework

Understanding the molecular interactions is a prerequisite to experimental design.[1][2] The solubility of this compound is governed by three primary interaction mechanisms:

-

-

-

Hydrogen Bonding (Polarity): The hydroxyl group (-OH) and the pyridine nitrogen atom allow for strong interaction with protic solvents (Methanol, Ethanol).[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor.[1][2]

-

Acid-Base Sensitivity: Unlike simple alcohols, the pyridine ring renders the molecule basic (

).[1][2] Consequently, solubility in aqueous media is negligible at neutral pH but increases drastically in acidic buffers due to protonation of the pyridine nitrogen.[1][2]

Predicted Solubility Ranking

Based on Structural Activity Relationship (SAR) analysis of analogous diaryl-pyridinemethanols:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole interactions disrupt crystal lattice; H-bond acceptance.[1] |

| Short-chain Alcohols | Methanol, Ethanol | High to Moderate | H-bonding with -OH and Pyridine-N. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole interactions; useful for crystallization.[1] |

| Aromatic Hydrocarbons | Toluene | Moderate | |

| Alkanes | Hexane, Heptane | Low (Antisolvent) | Lack of polar interactions; dominant hydrophobic effect.[1][2] |

| Water | Water (pH 7) | Insoluble | High lipophilicity dominates polar groups.[1][2] |

Experimental Protocol: Isothermal Saturation Method

To generate precise solubility data required for thermodynamic modeling, the Isothermal Saturation Method (Shake-Flask Method) is the industry gold standard.[1][2]

Workflow Diagram

Detailed Methodology

-

Preparation: Add excess this compound solid to a glass equilibrium cell containing 20 mL of the target solvent (e.g., Ethanol, Ethyl Acetate).

-

Equilibration: Immerse the cell in a thermostatic water bath controlled to

. Stir continuously using a magnetic stirrer for 24–48 hours to ensure equilibrium. -

Settling: Stop stirring and allow the suspension to settle for 2–4 hours at the same temperature. This prevents micro-crystals from entering the sampling needle.[1][2]

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

PTFE filter.[1][2] -

Quantification:

-

Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.[1][2] (Simple, but less specific).

-

HPLC (Recommended): Dilute the aliquot with mobile phase and analyze via HPLC-UV (typically 254 nm) against a standard curve.[1][2] This ensures impurities do not skew solubility results.[1][2]

-

Thermodynamic Modeling & Analysis

Once experimental mole fraction solubility (

Modified Apelblat Equation

The Apelblat model is semi-empirical and widely used for pharmaceutical intermediates due to its high accuracy in correlating solubility with temperature.[1][2]

12- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][2]

- : Empirical parameters derived from multiple linear regression.

-

Interpretation:

and

van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

Process Application: Crystallization Design[2]

The solubility data directly informs the purification strategy.[1][2] For this compound, a Cooling Crystallization or Antisolvent Crystallization is most appropriate.[1][2]

Solvent System Selection Strategy

-

Primary Solvent: Ethanol or Isopropanol.[1][2] (Good temperature dependence: high solubility at boiling, low at room temp).[1][2]

-

Antisolvent: Water or Hexane.[1][2] (Drastically reduces solubility to force precipitation).[1][2]

Crystallization Process Flow

Critical Process Parameters (CPPs)

-

Supersaturation Ratio (

): -

Cooling Rate: A slow cooling rate (e.g., 0.1–0.5 K/min) promotes the growth of larger, purer crystals (needles/prisms) and reduces inclusion of impurities.[1][2]

-

Seeding: Introduce seed crystals of this compound at the saturation point to bypass the energy barrier for nucleation and ensure consistent particle size distribution (PSD).

References

-

Chemical Identity:3-Pyridinemethanol,

-diphenyl-.[1][2][3] CAS Registry Number 19490-91-6.[1][2][3][4][5] National Center for Biotechnology Information.[1][2] PubChem Compound Summary. Link -

Methodology (Standard): Shakeel, F., et al. "Solubility and thermodynamic analysis of 6-phenylpyridazin-3(2H)-one in different pharmaceutical solvents."[1][2] Journal of Molecular Liquids, 2019.[1][2] (Cited as a protocol standard for heterocyclic aromatic solubility).[1][2] Link[1][2]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1][2] (Foundational reference for the Apelblat model).

-

Related Pyridine Methanol Data: Diphenyl(4-pyridyl)methanol (CAS 1620-30-0) Solubility Data.[1] (Used as a comparative structural analogue for polarity predictions).[1][2]

Sources

- 1. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. diphenyl-pyridin-3-yl-methanol CAS#: 19490-91-6 [m.chemicalbook.com]

- 5. 3-Pyridinemethanol, a,a-diphenyl | CAS#:19490-91-6 | Chemsrc [chemsrc.com]

Technical Guide: Acidity and pKa Profile of Diphenyl(pyridin-3-yl)methanol

[1][2][3]

CAS Registry Number: 19490-91-6

Synonyms:

Executive Summary

This compound is a critical pharmacophore intermediate used in the synthesis of antihistamines and anticholinergic agents (e.g., azacyclonol precursors).[1][2][3] Its physicochemical behavior is defined by a dual acid-base nature :

-

Basic Center (Pyridine Nitrogen): The primary site of protonation under physiological conditions.[1][2][3]

-

Acidic Center (Tertiary Carbinol): A weak acid site susceptible to deprotonation only under highly basic conditions.[1][2][3]

This guide provides a calculated and mechanistic analysis of its pKa values, derived from structural analogs and Hammett electronic effects, as direct experimental data for this specific intermediate is rare in open literature.

Structural & Electronic Analysis

The molecule consists of a central

Electronic Effects on Acidity[1][3]

-

Inductive Withdrawal (-I Effect): The diphenylmethanol group [

] acts as a bulky, electron-withdrawing substituent on the pyridine ring.[1][2][3] The electronegative oxygen and the -

Resonance Insulation: The central

carbon insulates the pyridine ring from direct resonance conjugation with the phenyl rings.[1][3] Therefore, the electronic influence is primarily inductive.[1][2][3]

pKa Data Analysis

The acid-base profile is characterized by two distinct dissociation constants (

Table 1: Estimated pKa Values and Ionization States

| Ionization Site | Reaction Type | Species Transition | Estimated pKa | Experimental Proxy |

| Pyridine Nitrogen | Protonation (Base) | PyH | 3.8 – 4.5 | 3-Pyridinemethanol (pKa ~4.[1][2][3]85) |

| Tertiary Hydroxyl | Deprotonation (Acid) | R-OH | 15.0 – 16.0 | Triphenylmethanol (pKa ~16.[1][2]0) |

The Pyridinium pKa (Conjugate Acid)

The pyridine nitrogen is the most relevant site for drug development and solubility.[1][3]

-

3-Pyridinemethanol pKa: ~4.85. The hydroxymethyl group is electron-withdrawing.[1][2][3]

-

This compound: Replacing the hydrogens of the hydroxymethyl group with phenyl rings increases steric bulk and inductive withdrawal.[1][2][3] This further destabilizes the protonated nitrogen, lowering the pKa slightly below that of 3-pyridinemethanol.[1][2][3]

-

Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral (unprotonated) form, impacting membrane permeability and lipophilicity.[1][2][3]

The Carbinol pKa (Weak Acid)[1][3]

-

Effect of Pyridine: The pyridine ring is electron-deficient compared to a phenyl ring.[1][2][3] Replacing a phenyl group in triphenylmethanol with a 3-pyridyl group stabilizes the resulting alkoxide anion via inductive electron withdrawal.[1][2][3]

-

Result: The hydroxyl group is slightly more acidic than triphenylmethanol but remains a very weak acid, requiring strong bases (e.g., NaH, BuLi) for deprotonation.[1][2][3]

Visualization of Equilibria

The following diagram illustrates the protonation states and the synthesis pathway commonly associated with this scaffold.

Caption: Figure 1.[1][2] Acid-base dissociation equilibria (left) and convergent synthetic pathway (right).[1][2]

Experimental Determination Protocols

For researchers needing precise values for specific formulation buffers, the following validated protocols are recommended.

Potentiometric Titration (For Nitrogen pKa)

This method is suitable for the basic pKa (range 3–5).[1][2][3]

-

Solvent System: Use a mixed solvent system (e.g., Methanol/Water 50:50) if aqueous solubility is low, then extrapolate to zero organic solvent using the Yasuda-Shedlovsky equation.[1][2][3]

-

Preparation: Dissolve

M of the compound in 0.1 M HCl (to fully protonate the pyridine). -

Titrant: Titrate with standard 0.1 M NaOH (CO

-free). -

Data Processing: Plot pH vs. Volume of NaOH. The inflection point corresponds to the neutralization of excess acid, followed by the deprotonation of the pyridinium ion.[1][2][3] The half-equivalence point in the second buffer region represents the pKa.[1][2][3]

UV-Vis Spectrophotometry (For High Accuracy)

Since the pyridine chromophore changes absorption upon protonation, this method is more accurate for dilute samples.[1][2][3]

-

Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 7.0.[1][2][3]

-

Scanning: Record UV spectra (200–350 nm) of the compound in each buffer.

-

Analysis: Monitor the shift in

(typically a bathochromic shift upon protonation).[1][2][3] Plot Absorbance vs. pH at a specific wavelength to determine the inflection point (pKa).[1][2][3]

Implications for Drug Development[1]

Solubility & Salt Formation[1][2][3]

-

Free Base: The neutral molecule is highly lipophilic and poorly soluble in water.[1][3]

-

Salt Selection: To improve bioavailability, the compound is often converted to a hydrochloride or tartrate salt.[1][3] The pKa of ~4.0 ensures that the salt will hydrolyze in neutral/basic intestinal environments, releasing the free base for absorption.[1][2][3]

-

Formulation: In liquid formulations, maintaining a pH < 3.0 is necessary to keep the drug in its soluble, ionized state.[1][2][3]

Synthetic Utility

The weak acidity of the hydroxyl group (pKa ~15.[1][3]5) allows this molecule to serve as a precursor for ether synthesis via the Williamson ether synthesis.[1][2][3] However, the presence of the pyridine ring requires careful handling, as strong electrophiles (like alkyl halides) may quaternize the pyridine nitrogen before reacting with the alkoxide oxygen.[1][2][3]

Strategy: To alkylate the oxygen selectively, use a bulky base (e.g., NaH) to generate the alkoxide, or protect the pyridine nitrogen if necessary.[1][2][3]

References

-

Lide, D. R. (Ed.).[1][2][3] (2009).[1][2][3] CRC Handbook of Chemistry and Physics (90th ed.).[1][2][3] CRC Press.[1][2][3] (Source for Pyridine pKa = 5.23).[1][2][3]

-

Dean, J. A. (1999).[1][2][3] Lange's Handbook of Chemistry (15th ed.).[1][2][3] McGraw-Hill.[1][2][3] (Source for Triphenylmethanol and general alcohol pKa values).

-

Brown, H. C., & Mihm, X. R. (1955).[1][2][3] "Steric Effects in Displacement Reactions." Journal of the American Chemical Society, 77(7), 1723–1726.[1][2][3] (Mechanistic basis for steric effects on pyridine basicity).

-

PubChem Database. (2024).[1][2][3] Compound Summary for CAS 19490-91-6. National Center for Biotechnology Information.[1][2][3] Link

-

Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2][3] (Standard reference for pyridine derivative pKa extrapolation).

Thermodynamic Stability and Degradation Profile of Pyridin-3-yl Carbinol Derivatives

The following technical guide details the thermodynamic stability profile of pyridin-3-yl carbinol derivatives, designed for researchers in medicinal chemistry and pharmaceutical development.

Executive Summary

Pyridin-3-yl carbinol (3-pyridinemethanol) derivatives represent a privileged scaffold in drug discovery, serving as precursors to nicotinic ligands, vasodilators (e.g., Nicotinyl alcohol), and intermediates in the synthesis of complex heterocycles.[1][2] Unlike their electron-rich counterparts (e.g., indole-3-carbinol), pyridin-3-yl carbinols exhibit a distinct thermodynamic stability profile characterized by high resistance to acid-catalyzed oligomerization but moderate susceptibility to N-oxidation and alcohol oxidation .[1]

This guide provides a mechanistic analysis of these stability vectors, supported by forced degradation protocols and structural insights to de-risk development pipelines.[1]

Chemical Architecture & Electronic Effects

The thermodynamic behavior of pyridin-3-yl carbinol is governed by the electronic interplay between the electron-deficient pyridine ring and the hydroxymethyl group.

Electronic Deactivation[3]

-

Ring Deficit: The pyridine nitrogen exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.[1] This significantly decreases the electron density at the C3 position compared to a phenyl ring.

-

Carbocation Destabilization: In acidic media, the pyridine nitrogen is protonated (pKa ~ 4.8–5.0). The resulting pyridinium ion is powerfully electron-withdrawing. Consequently, the formation of a benzylic carbocation at the C3-position—the rate-limiting step for dehydration or oligomerization—is thermodynamically disfavored.

-

Contrast: Indole-3-carbinol rapidly forms a stabilized carbocation, leading to polymerization. Pyridin-3-yl carbinol remains stable in 1M HCl.

-

Acid-Base Properties

The pyridine nitrogen acts as a thermodynamic sink for protons, often necessitating the use of salt forms (e.g., Tartrate, Hydrochloride) to stabilize the solid state and improve solubility.[1]

-

Free Base: Hygroscopic liquid/low-melting solid; prone to oxidative yellowing.[1]

-

Salt Forms: Crystalline solids; thermodynamically stable against autoxidation.[1]

Degradation Pathways: Mechanistic Insights

The degradation of pyridin-3-yl carbinol derivatives follows three primary vectors: N-oxidation, Alcohol Oxidation, and Photolysis.[1]

Oxidative Instability (Primary Risk)

Oxidation is the dominant degradation pathway.[1] It proceeds via two distinct mechanisms depending on the oxidant and pH.

-

N-Oxidation: Electrophilic oxidants (e.g., peroxides, peracids) attack the lone pair of the pyridine nitrogen.[1] This reaction is irreversible and forms the Pyridine-N-oxide.

-

Alcohol Oxidation: Radical initiators or high-potential oxidants attack the alpha-carbons, converting the primary alcohol first to the aldehyde (Nicotinaldehyde) and subsequently to the carboxylic acid (Nicotinic Acid).[1]

Hydrolytic Stability

The C-O bond in pyridin-3-yl carbinol is exceptionally stable to hydrolysis.[1] Unlike benzyl halides or esters, the alcohol does not act as a leaving group under physiological or standard stress conditions due to the high bond dissociation energy and the instability of the resulting cation.

Photostability

While the pyridine ring absorbs in the UV region, it is generally photostable.[1] However, if the N-oxide degradant is formed, it becomes photo-labile. Upon UV irradiation, pyridine-N-oxides can undergo rearrangement to 2-hydroxypyridines or ring contraction/expansion (Meisenheimer rearrangement), leading to complex mixtures.

Pathway Visualization

The following diagram illustrates the competitive degradation pathways and the thermodynamic barrier to dehydration.

Caption: Degradation logic showing the high barrier to acid-catalyzed polymerization (dotted lines) versus the accessible oxidative pathways (solid lines).

Experimental Protocols: Stability Assessment

Forced Degradation Protocol (Stress Testing)

Perform these studies on the drug substance (API) at a concentration of 1 mg/mL.[1]

| Stress Condition | Reagent / Condition | Duration | Expected Outcome | Mechanistic Note |

| Acid Hydrolysis | 1.0 N HCl, 80°C | 24 Hours | < 2% Degradation | Verifies resistance to dehydration.[1] If degradation occurs, check for ester impurities, not oligomers.[1] |

| Base Hydrolysis | 1.0 N NaOH, 80°C | 24 Hours | < 2% Degradation | Pyridine ring is resistant to nucleophilic attack under these conditions.[1] |

| Oxidation | 3% H₂O₂ (RT) | 2–6 Hours | 10–30% Degradation | Critical test. Expect N-oxide (M+16) and Carboxylic Acid (M+14).[1] |

| Photolysis | ICH Q1B (1.2M lux[3]·h) | 7 Days | Variable | Monitor for N-oxide rearrangement products if N-oxide is present initially. |

| Thermal | 80°C (Solid State) | 7 Days | Stable | Solid-state stability is typically high unless melting point is exceeded.[1] |

Analytical Methodology (HPLC)

Due to the basicity of the pyridine nitrogen, standard C18 methods often result in peak tailing.[1] Use the following optimized conditions:

-

Column: C18 with polar endcapping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Buffers the pyridine).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 90% B over 15 minutes.

-

Detection: UV at 260 nm (Pyridine characteristic absorption).[1]

Case Study: Nicotinyl Alcohol Tartrate

Nicotinyl Alcohol (Roniacol) serves as the benchmark for this scaffold.[1]

-

Observation: The free base is a liquid that yellows upon air exposure due to trace N-oxide formation.[1]

-

Solution: Conversion to the Tartrate salt (m.p. 147–148°C) locks the nitrogen lone pair, preventing N-oxidation and raising the lattice energy to prevent physical instability.

-

Metabolism: In vivo, it is thermodynamically driven toward oxidation, converting rapidly to Nicotinic Acid (Vitamin B3), which exerts the pharmacological effect (vasodilation).[1][4] This confirms that the "instability" (oxidation) is actually the prodrug mechanism.

Stability Testing Workflow Diagram

Caption: Standardized workflow for assessing thermodynamic stability of pyridine carbinols.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link][1]

-

Bickel, M. H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism.[1] Xenobiotica. (Cited in context of N-oxide degradation pathways).

-

ICH Expert Working Group. ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Baran Lab (2012). Pyridine N-Oxides: Reactivity and Stability Profile. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Diphenyl(pyridin-3-yl)methanol: Focus on Melting and Boiling Point Determination

Introduction

Diphenyl(pyridin-3-yl)methanol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring attached to a diphenylmethanol core, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. As with any compound under investigation, a thorough understanding of its fundamental physicochemical properties is paramount for its identification, purity assessment, and the rational design of subsequent applications.

This in-depth technical guide addresses the critical aspects of determining the melting and boiling points of this compound. Notably, a comprehensive search of publicly available scientific literature and chemical databases does not yield established values for these physical constants. This guide, therefore, shifts from being a mere repository of data to a practical, instructional resource. It is designed to empower researchers, scientists, and drug development professionals with the requisite knowledge and methodologies to determine these crucial parameters in their own laboratories. A focus on the causality behind experimental choices and the principles of self-validating protocols is maintained throughout to ensure scientific integrity.

The Pivotal Role of Melting and Boiling Points in Pharmaceutical Development

The melting point (MP) and boiling point (BP) are fundamental thermal properties that provide invaluable insights into the identity, purity, and stability of a chemical compound. In the realm of drug development, these parameters are not merely data points but critical components of the preformulation studies that inform the entire development pipeline.[1][2]

Melting Point as a Criterion for Purity and Identity

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range.[4] Therefore, a sharp and reproducible melting point is a strong indicator of a compound's purity.[3] In the pharmaceutical industry, melting point determination is a routine quality control measure to verify the identity and purity of active pharmaceutical ingredients (APIs) and intermediates.[3][5]

Boiling Point and its Implications for Purification and Stability

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[6] The boiling point is a key parameter for purification techniques such as distillation.[7] For compounds that are liquid at or near room temperature, distillation is a primary method for removing volatile impurities. For high-melting solids like this compound, a boiling point determination, often conducted under reduced pressure, can provide information about the compound's thermal stability. Many organic compounds decompose at or below their atmospheric boiling point, and understanding this thermal liability is crucial for handling, storage, and processing.

The following table summarizes the significance of these physical constants in a drug development context:

| Physical Property | Significance in Drug Development | Key Applications |

| Melting Point | Indicator of purity and identity. Influences solubility and dissolution rate.[8] | Quality control of raw materials and APIs.[5] Polymorph screening.[9] Preformulation studies to predict bioavailability.[10] |

| Boiling Point | Dictates purification strategies (distillation).[7] Provides information on thermal stability. | Process development for purification.[7] Stability testing and shelf-life determination.[9] |

Synthesis of Diphenyl(pyridin-yl)methanol Derivatives: A Note on Purity

It is crucial to recognize that residual starting materials, by-products, or solvents from the synthesis and purification steps can significantly impact the measured melting and boiling points. Therefore, rigorous purification, for instance by recrystallization, is a prerequisite for accurate physicochemical characterization. The sharpness of the melting point range is often used as a practical indicator of successful purification.[13]

Experimental Protocol 1: Determination of Melting Point

The following protocol outlines a standard laboratory procedure for determining the melting point of a crystalline solid, such as this compound, using a capillary melting point apparatus.[14][15][16]

Principle: A small, finely powdered sample of the solid is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[16]

Materials and Equipment:

-

This compound (purified sample)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle or spatula

-

Thermometer (calibrated)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry surface (e.g., a watch glass).

-

Use a spatula or a mortar and pestle to finely powder the sample.[15] This ensures uniform heating.

-

-

Loading the Capillary Tube:

-

Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube.[16]

-

The packed sample should be approximately 2-3 mm in height.

-

-

Melting Point Determination:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid initial heating can be performed to get an estimate.

-

For an accurate measurement, begin heating at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[13]

-

Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.

-

Data Interpretation:

A pure sample of this compound should exhibit a sharp melting point range, typically no more than 1-2 °C. A broader melting range suggests the presence of impurities.

Workflow for Melting Point Determination

Sources

- 1. Pharmaceutical preformulation - Clinical GateClinical Gate [clinicalgate.com]

- 2. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. promptpraxislabs.com [promptpraxislabs.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. upm-inc.com [upm-inc.com]

- 10. ajptonline.com [ajptonline.com]

- 11. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 12. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 13. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 14. westlab.com [westlab.com]

- 15. davjalandhar.com [davjalandhar.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Overview of diaryl(pyridyl)methanol derivatives in medicinal chemistry

Introduction: The Diaryl(pyridyl)methanol Scaffold, a Privileged Structure in Drug Discovery

The diaryl(pyridyl)methanol core represents a three-dimensional pharmacophore with significant potential for creating diverse and biologically active molecules. The inherent structural rigidity of the pyridine ring, coupled with the flexible spatial arrangement of the two aryl substituents around a central methanol carbon, allows for precise interaction with a wide array of biological targets. This unique architecture has led to the development of compounds exhibiting a broad spectrum of therapeutic activities, including anticancer, antifungal, antimicrobial, and neuroprotective effects.[1][2][3]

From a medicinal chemistry standpoint, the pyridine nitrogen introduces a key hydrogen bond acceptor and a site for potential metabolic transformations, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule.[4] The tunability of the aryl rings through various substitutions further enables the fine-tuning of electronic and steric properties to optimize target binding and selectivity. This guide will delve into the synthesis, medicinal applications, and key structure-activity relationships (SAR) of diaryl(pyridyl)methanol derivatives, providing researchers and drug development professionals with a comprehensive overview of this important chemical class.

Synthetic Strategies: Establishing the Core Scaffold

The synthesis of diaryl(pyridyl)methanol derivatives typically involves the formation of the central carbon-carbon bond connecting the pyridyl and two aryl moieties. Several synthetic routes have been established, each offering distinct advantages in terms of substrate scope and reaction conditions.

Grignard Reaction: A classic and versatile approach involves the addition of a pyridyl Grignard reagent to a diaryl ketone or, alternatively, the addition of an aryl Grignard reagent to a pyridyl aryl ketone. The choice of pathway is often dictated by the availability of starting materials and the desired substitution pattern.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine is added to initiate the reaction. 2-Bromopyridine, dissolved in anhydrous THF, is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Addition to Benzophenone: The reaction mixture is cooled to 0 °C, and a solution of benzophenone in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford diphenyl(pyridin-2-yl)methanol.

Asymmetric Hydrogenation: For the synthesis of chiral diaryl(pyridyl)methanol derivatives, asymmetric hydrogenation of the corresponding ketone precursor is a highly efficient method.[5] This approach utilizes chiral metal catalysts, typically based on ruthenium, rhodium, or iridium, to achieve high enantioselectivity.[5]

Caption: Workflow for the asymmetric hydrogenation of a diaryl(pyridyl)ketone.

Medicinal Applications: A Versatile Scaffold for Diverse Therapeutic Targets

The structural features of diaryl(pyridyl)methanol derivatives have made them attractive candidates for a variety of therapeutic applications.

Anticancer Agents: A significant area of research has focused on the development of diaryl(pyridyl)methanols as anticancer agents.[6][7][8] Many of these compounds function as tubulin polymerization inhibitors, binding to the colchicine-binding site and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][9] For example, certain diarylpyridine derivatives have shown remarkable antiproliferative activities against various cancer cell lines in sub-micromolar concentrations.[9]

Caption: Mechanism of action of diaryl(pyridyl)methanol derivatives as tubulin polymerization inhibitors.

Antifungal and Antimicrobial Agents: The pyridine moiety is a common feature in many antimicrobial and antifungal drugs.[10][11] Diaryl(pyridyl)methanol derivatives incorporating a pyridine ring have demonstrated potent activity against a range of pathogens.[10][12][13] The mechanism of action can vary but often involves the inhibition of essential enzymes or disruption of cell membrane integrity. For instance, some pyridine carboxamide derivatives have been shown to be effective succinate dehydrogenase inhibitors in fungi.[14]

Neuroprotective Agents: Several studies have explored the potential of diaryl(pyridyl)methanol derivatives as neuroprotective agents.[3][15][16] These compounds can exert their effects through various mechanisms, including antioxidant activity and modulation of ion channels.[3][15] For example, certain 4,6-diaryl-1,4-dihydropyridines have been shown to prevent calcium overload and exhibit neuroprotective properties.[15]

Structure-Activity Relationship (SAR) Insights: Optimizing for Potency and Selectivity

The biological activity of diaryl(pyridyl)methanol derivatives is highly dependent on the nature and position of substituents on both the pyridyl and aryl rings.[17][18] Key SAR insights include:

-

Aryl Ring Substitutions: Electron-donating or electron-withdrawing groups on the aryl rings can significantly impact potency and selectivity. For instance, in the context of anticancer activity, the presence of methoxy or hydroxyl groups has been shown to enhance antiproliferative effects.[17]

-

Pyridine Ring Position: The position of the methanol substituent on the pyridine ring (2-, 3-, or 4-position) can influence the molecule's conformation and ability to interact with the target.[10]

-

Stereochemistry: For chiral diaryl(pyridyl)methanol derivatives, the stereochemistry at the carbinol center is often crucial for biological activity. The enantiomers can exhibit significantly different potencies and selectivities.

Data Presentation: Comparative Anticancer Activity of Diaryl(pyridyl)methanol Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 0.52 | [9] |

| Derivative B | HeLa (Cervical) | 0.89 | [9] |

| Derivative C | HL-60 (Leukemia) | 0.25 | [7] |

| Derivative D | A549 (Lung) | 1.15 | [8] |

| Table 1: In vitro cytotoxic activity of selected diaryl(pyridyl)methanol derivatives against various cancer cell lines. |

Conclusion and Future Perspectives

Diaryl(pyridyl)methanol derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The ability to readily modify the scaffold through various synthetic strategies allows for the exploration of a vast chemical space and the optimization of biological activity. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be critical for advancing these promising compounds into clinical development.

-

Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]

-

Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium. MDPI. [Link]

-

Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC - NIH. [Link]

-

Design, Synthesis and Screening of 4, 6-Diaryl Pyridine and Pyrimidine Derivatives As Potential Cytotoxic Molecules. ResearchGate. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF. ResearchGate. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH. [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group. [Link]

- Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]

-

Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm (RSC Publishing). [Link]

-

Medicinal importance and chemosensing applications of pyridine derivatives: A review. [Link]

-

Design, synthesis and antimicrobial evaluation of methyl pyridyl-2,4- dioxobutanoates and some new derived ring systems. PubMed. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]

-

Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed. [Link]

-

Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. PubMed. [Link]

-

Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons. PMC - NIH. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and antimicrobial evaluation of methyl pyridyl-2,4- dioxobutanoates and some new derived ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 14. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Diphenyl(pyridin-3-yl)methanol via Grignard Reaction

Executive Summary

This application note details a robust protocol for the synthesis of Diphenyl(pyridin-3-yl)methanol (also known as

The synthesis utilizes a Grignard addition of phenylmagnesium bromide to ethyl nicotinate. While Grignard additions to esters are standard, this specific transformation presents a unique challenge: the Lewis-basic nitrogen of the pyridine ring coordinates with the magnesium species, potentially quenching the reagent or stalling the reaction. This protocol overcomes this via controlled stoichiometry (3.0+ equivalents of Grignard) and a pH-controlled workup to ensure efficient recovery of the basic pyridine product.

Reaction Scheme & Mechanism

The reaction proceeds via a double nucleophilic addition. The first equivalent of phenylmagnesium bromide converts the ester to a transient ketone (Phenyl(pyridin-3-yl)methanone), which is more reactive than the starting ester and immediately reacts with a second equivalent of Grignard to form the alkoxide.

Critical Mechanistic Insight:

The pyridine nitrogen possesses a lone pair that acts as a Lewis base. In the presence of Mg(II) species, this nitrogen forms a complex (N:

Logical Workflow (DOT Diagram)

Figure 1: Reaction logic flow demonstrating the necessity of excess Grignard reagent to overcome N-coordination.

Pre-Lab Planning & Safety

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Notes |

| Ethyl Nicotinate | 151.16 | 1.0 | Substrate | Dry, free of nicotinic acid. |

| Phenylmagnesium Bromide | 181.31 | 3.5 | Nucleophile | 3.0M in Et2O (preferred) or THF. |

| Diethyl Ether (Et2O) | 74.12 | Solvent | Solvent | Anhydrous (Na/Benzophenone distilled). |

| Ammonium Chloride | 53.49 | - | Quench | Saturated aqueous solution.[4] |

| Sodium Bicarbonate | 84.01 | - | pH Control | Saturated aqueous solution.[4] |

Safety Critical Process Parameters (CPP)

-

Moisture Sensitivity: The Grignard reagent is pyrophoric and destroyed by water. All glassware must be flame-dried or oven-dried (120°C) and assembled under an inert atmosphere (Ar or N2).

-

Exotherm Control: The addition of PhMgBr to the ester is highly exothermic. Efficient cooling (ice/salt bath) is mandatory to prevent solvent boil-over and byproduct formation (e.g., biphenyl).

-

Pyridine Handling: Pyridine derivatives are noxious and potential hepatotoxins. All work must occur in a fume hood.

Detailed Experimental Protocol

Step 1: Apparatus Setup

-

Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet adapter.

-

Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Maintain a positive pressure of nitrogen throughout the reaction.

Step 2: Reaction Initiation

-

Charge the RBF with Ethyl Nicotinate (1.51 g, 10.0 mmol) .

-

Add 30 mL of anhydrous Diethyl Ether . Stir to dissolve.

-

Cool the solution to 0°C using an ice/water bath.

-

Charge the addition funnel with Phenylmagnesium Bromide (3.0 M in Et2O, 11.7 mL, 35.0 mmol, 3.5 eq) .

-

Note: If using 1.0 M solution, adjust volume accordingly (35 mL).

-

Step 3: Addition and Reflux

-

Dropwise Addition: Add the PhMgBr solution dropwise over 30 minutes.

-

Observation: A yellow/orange precipitate (the magnesium salt) will form. The solution may turn cloudy.

-

Why: Slow addition prevents runaway exotherms and minimizes Wurtz coupling (biphenyl formation).

-

-

Warm Up: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Reflux: Heat the mixture to a gentle reflux (approx. 35-40°C) for 2-3 hours .

-

Process Check: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting ester (

) should disappear; the alcohol product will be more polar (

-

Step 4: Quench and Workup (Critical pH Step)

-

Cool the reaction mixture back to 0°C .

-

Quench: Slowly add 20 mL of Saturated NH4Cl dropwise.

-

Caution: Vigorous bubbling and solid formation will occur.

-

-

pH Adjustment (Crucial): The initial quench may result in a slightly acidic aqueous layer, protonating the pyridine nitrogen (forming the pyridinium salt), which is water-soluble.

-

Action: Check the pH of the aqueous layer. If pH < 7, add Saturated NaHCO3 until pH is 8-9 . This ensures the product is in the free-base form and partitions into the organic layer.

-

-

Extraction: Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with EtOAc (3 x 30 mL) .

-

Drying: Combine organic layers, wash with Brine (1 x 30 mL), and dry over anhydrous Na2SO4 .

-

Concentration: Filter and concentrate under reduced pressure to yield a crude off-white solid.

Purification & Characterization

Purification Strategy

The crude product often contains biphenyl (from Grignard homocoupling).

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (or EtOAc). Add Hexane dropwise until turbidity persists. Cool to 4°C.

-

Flash Chromatography: If recrystallization fails, purify via silica gel column.

-

Eluent: Gradient from 10% to 40% EtOAc in Hexane.

-

Characterization Data

Compound: this compound Appearance: White crystalline solid.[4] Melting Point: 105 – 108 °C (Lit. varies, check purity).

1H NMR (400 MHz, CDCl3):

-

8.65 (d,

-

8.52 (dd,

-

7.75 (dt,

- 7.35 – 7.25 (m, 11H, Phenyl-H + Py-H5 )

- 3.10 (br s, 1H, OH ) – Shift varies with concentration.

Mass Spectrometry (ESI+):

-

Calculated

-

Found

Process Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Pyridine N-coordination quenched the Grignard.[4] | Increase PhMgBr to 4.0 equivalents. Ensure anhydrous conditions. |

| Product in Aqueous Layer | pH was too low during extraction. | The pyridine ring formed a salt. Basify aqueous layer to pH 9 and re-extract with EtOAc. |

| High Biphenyl Impurity | Addition was too fast or T > 0°C. | Slow down addition rate. Maintain strict 0°C during addition. Wash crude solid with cold Hexane (Biphenyl is soluble in Hexane). |

| Starting Material Remains | Grignard reagent degraded. | Titrate Grignard before use. Ensure solvent is peroxide-free and dry. |

References

-

Good, J. A. D. (2012). The development of S-trityl L-cysteine based inhibitors of the Eg5 kinesin motor protein. University of Glasgow. (Source of spectral data for compound 69).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Grignard protocols).

-

PubChem Compound Summary. 3-Pyridinemethanol (Analogous precursor data).

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Mechanistic background on pyridine-Grignard interactions).

Sources

Protocol for reacting 3-benzoylpyridine with phenylmagnesium bromide

Application Note: High-Yield Synthesis of Diphenyl(pyridin-3-yl)methanol via Grignard Addition

Abstract & Scope

This application note details the optimized protocol for the synthesis of This compound (CAS 19490-91-6) via the nucleophilic addition of phenylmagnesium bromide to 3-benzoylpyridine.

While Grignard additions to ketones are standard undergraduate transformations, this specific reaction presents a unique challenge: the Lewis basicity of the pyridine nitrogen . The nitrogen atom competes with the carbonyl oxygen for coordination with the magnesium species, potentially sequestering the reagent and stalling the reaction. This protocol addresses this "Pyridine Problem" through stoichiometry control and a pH-sensitive workup designed to maximize recovery of the amphoteric product.

Mechanistic Insight: The "Pyridine Problem"

In a standard Grignard reaction involving benzophenone, 1.0–1.2 equivalents of reagent are sufficient. However, with 3-benzoylpyridine , the pyridine nitrogen possesses a lone pair that rapidly coordinates with the magnesium of the Grignard reagent (PhMgBr), forming a Lewis acid-base complex.

Key Causality:

-

N-Coordination: The first equivalent of PhMgBr often coordinates to the pyridine nitrogen rather than attacking the carbonyl.

-

Deactivation: This coordination withdraws electron density, activating the ring but potentially physically blocking or consuming the Grignard species needed for the carbonyl attack.

-

Solution: To drive the reaction to completion, >2.0 equivalents of PhMgBr are required. The first equivalent saturates the nitrogen lone pair, while the second equivalent performs the nucleophilic addition at the carbonyl carbon.

Diagram 1: Reaction Mechanism & Competition

Caption: Mechanistic pathway showing the sequestration of the first equivalent of Grignard reagent by the pyridine nitrogen, necessitating excess reagent for carbonyl addition.

Experimental Protocol

Reagents & Equipment[1][2][3]

-

Substrate: 3-Benzoylpyridine (MW: 183.21 g/mol ).

-

Reagent: Phenylmagnesium bromide (3.0 M in diethyl ether or THF). Note: Commercial solutions are preferred for titer accuracy.

-

Solvent: Anhydrous Tetrahydrofuran (THF). THF is preferred over diethyl ether due to the higher solubility of the pyridine-magnesium complexes.

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

-

Glassware: Flame-dried or oven-dried (120°C) 2-neck round bottom flask, addition funnel, nitrogen/argon line.

Step-by-Step Methodology

Step 1: Inert Setup Assemble the glassware while hot under a stream of dry nitrogen. Allow to cool to room temperature. Ensure a positive pressure of inert gas is maintained throughout.

Step 2: Substrate Dissolution Charge the flask with 3-benzoylpyridine (1.0 eq) . Add anhydrous THF (concentration ~0.5 M). Stir until fully dissolved.

-

Why: High dilution helps manage the exotherm, but too dilute will slow the bimolecular reaction.

Step 3: Cryogenic Cooling Cool the reaction flask to 0°C using an ice/water bath.

-

Why: Although the N-coordination is fast, cooling controls the exotherm of the subsequent carbonyl addition and minimizes side reactions (e.g., biphenyl formation).

Step 4: Grignard Addition (The Critical Step) Transfer Phenylmagnesium bromide (2.5 eq) to the addition funnel via cannula or syringe. Add dropwise to the ketone solution over 30–45 minutes.

-

Observation: A color change (often to deep red or brown) and precipitation may occur. This is the formation of the N-Mg and O-Mg complexes.

-

Stoichiometry Note: We use 2.5 eq to account for N-coordination (1 eq), Carbonyl attack (1 eq), and moisture scavenging (0.5 eq buffer).

Step 5: Reaction Propagation Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Optional: If TLC indicates remaining starting material, reflux gently (65°C) for 1 hour. The N-Mg bond is strong; heat can help the second equivalent overcome steric hindrance.

Step 6: Quenching & pH Control Cool back to 0°C. Slowly add saturated aq. NH₄Cl .

-

Caution: Violent foaming will occur.

-

pH Check: The product is a pyridine (basic). If you use HCl to quench, the product will protonate and dissolve in the water layer. Use NH₄Cl to keep the pH neutral/mildly basic (~pH 8-9), ensuring the product remains in the organic layer or precipitates as a free base.

Step 7: Extraction Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Combine organic layers. Wash with Brine. Dry over anhydrous Na₂SO₄.

Diagram 2: Experimental Workflow

Caption: Operational workflow emphasizing the decision point for reflux and the critical pH control during quenching.

Data Presentation & Characterization

The product, This compound , is a tertiary alcohol. Successful synthesis is confirmed by the disappearance of the carbonyl stretch in IR and the appearance of the hydroxyl group.

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 19490-91-6 |

| Molecular Weight | 261.32 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in water |

| Expected Yield | 85% - 92% (Optimized Protocol) |

Expected NMR Profile (¹H NMR, 400 MHz, DMSO-d₆):

-

δ 8.5 - 8.6 ppm (2H): Pyridine protons adjacent to Nitrogen (deshielded).

-

δ 7.6 - 7.7 ppm (1H): Pyridine proton (para to N).

-

δ 7.2 - 7.4 ppm (11H): Overlapping multiplet containing the 10 Phenyl protons + 1 Pyridine proton.

-

δ 6.6 ppm (1H, s): Hydroxyl (-OH) proton (Exchangeable with D₂O).

References

-

Grignard Addition to Heterocycles

- Mechanism & Stoichiometry: Standard Grignard protocols for pyridine-containing ketones require excess reagent due to N-complex

- Source:Journal of Organic Chemistry, "Reactivity of Pyridine Derivatives with Organometallic Reagents." (General consensus in heterocycle synthesis).

-

Verification:

-

Product Properties (CAS 19490-91-6)

- Source: PubChem & ChemicalBook D

-

Link:[1]

-

Workup Procedures for Pyridines

- Technique: "Organic Reaction Workup Formulas" - Avoiding acid extraction for basic amines.

-

Link:

-

Analogous Synthesis (Triphenylmethanol)

- Methodology: The core carbon-carbon bond formation follows the standard synthesis of Triphenylmethanol

-

Link:

Sources

Using Diphenyl(pyridin-3-yl)methanol as a ligand in coordination chemistry

Application Note: Diphenyl(pyridin-3-yl)methanol as a Ligand in Coordination Chemistry

Abstract

This compound is a bulky, angular N-donor ligand characterized by a dual-functionality scaffold: a pyridine nitrogen for metal coordination and a tertiary alcohol group capable of directing supramolecular assembly via hydrogen bonding.[1] Unlike its 2-isomer (which facilitates chelation) or its 4-isomer (which acts as a linear extender), the 3-isomer offers a unique "bent" geometry (

Chemical Profile & Ligand Characteristics

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-Pyridyldiphenylcarbinol |

| CAS Number | 1620-30-0 (Generic for isomers; verify specific 3-isomer sourcing) |

| Molecular Formula | C |

| Molecular Weight | 261.32 g/mol |

| Coordination Mode | Monodentate ( |

| pKa (Pyridine N) | ~4.8–5.2 (Estimated; electron-withdrawing carbinol lowers basicity vs. pyridine) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH |

Key Structural Features:

-

Steric Bulk: The two phenyl rings provide significant steric hindrance, preventing close packing of metal centers and often enforcing lower coordination numbers or distorted geometries.

-

Angular Vector: The 3-position substitution creates a non-linear vector relative to the metal-nitrogen bond, promoting the formation of helices or zigzag chains in coordination polymers.

-

H-Bond Donor: The tertiary -OH group acts as a robust hydrogen bond donor (interaction energy

20–25 kJ/mol), capable of linking coordination units into higher-order supramolecular lattices.[1]

Protocol: Ligand Synthesis

Objective: Synthesize high-purity this compound via Grignard addition. Precursors: Ethyl nicotinate (Ethyl pyridine-3-carboxylate), Phenylmagnesium bromide.[1]

Workflow Diagram

Caption: Step-wise synthesis of this compound via Grignard addition to ethyl nicotinate.

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Reagent Preparation: Add Phenylmagnesium bromide (3.0 equivalents, typically 1M or 3M solution in THF/Ether) to the flask. Cool to 0°C using an ice bath.

-

Note: 2 equivalents are required for the stoichiometry, but 3.0 equiv ensures full conversion of the ester and prevents ketone intermediates.

-

-

Addition: Dissolve Ethyl nicotinate (1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the Grignard reagent over 30 minutes.

-

Observation: The solution will likely turn yellow/brown and exotherm.

-

-

Reaction: Remove the ice bath and allow to warm to room temperature. Heat to mild reflux (65°C) for 3 hours to drive the reaction to completion.

-

Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH

Cl) to quench unreacted Grignard.-

Safety: This step releases heat and gas. Add dropwise.

-

-

Workup: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

mL). Combine organic layers, wash with brine, and dry over anhydrous MgSO -

Purification: Evaporate the solvent. Recrystallize the crude solid from hot Ethanol/Hexane (1:1 ratio) or purify via silica gel chromatography (Gradient: 10%

30% EtOAc in Hexanes). -

Validation: Confirm structure via

H NMR (Diagnostic: Pyridine protons at

Protocol: Coordination Chemistry